

# The Discovery and Development of mRNA-3705: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Methylmalonic acidemia (MMA) is a rare, life-threatening inherited metabolic disorder characterized by the inability to properly metabolize certain amino acids and fats. This leads to the accumulation of toxic metabolites, primarily methylmalonic acid, causing a cascade of severe health issues including recurrent metabolic crises, neurological damage, and progressive multi-organ disease. The most common form of MMA is caused by a deficiency in the mitochondrial enzyme methylmalonyl-CoA mutase (MUT). Current treatment options are limited and primarily focus on dietary management and palliative care, with liver or combined liver and kidney transplantation being the only effective long-term solutions.[1][2][3][4]

mRNA-3705, an investigational therapeutic developed by Moderna, Inc., represents a novel approach to treating MMA due to MUT deficiency.[5][6] This second-generation messenger RNA (mRNA) therapy is designed to deliver the genetic instructions for producing a functional MUT enzyme directly to the patient's cells.[5][7] Encapsulated within a proprietary lipid nanoparticle (LNP), mRNA-3705 is administered intravenously and aims to restore the missing or dysfunctional protein, thereby addressing the underlying cause of the disease.[1][2][3][4][5] [8] Preclinical studies have demonstrated promising results, and the therapy is currently being evaluated in a Phase 1/2 clinical trial (the "Landmark study," NCT04899310).[4][7][9][10][11] This document provides a comprehensive technical overview of the discovery and



development of mRNA-3705, including its mechanism of action, preclinical and clinical data to date, and the experimental methodologies employed.

# The Pathophysiology of Methylmalonic Acidemia and the Rationale for mRNA-3705 The Metabolic Pathway and Consequences of MUT Deficiency

Methylmalonic acidemia is an autosomal recessive disorder of amino acid metabolism.[12] The core of the disease lies in a defect in the conversion of L-methylmalonyl-CoA to succinyl-CoA, a critical step in the catabolism of several branched-chain amino acids (isoleucine, valine, threonine, and methionine), odd-chain fatty acids, and cholesterol.[12][13] This conversion is catalyzed by the mitochondrial enzyme methylmalonyl-CoA mutase (MUT), which requires adenosylcobalamin (a derivative of vitamin B12) as a cofactor.[12]

In individuals with MUT deficiency, the blockage of this pathway leads to the accumulation of methylmalonyl-CoA and its upstream precursor, propionyl-CoA. These are subsequently hydrolyzed to their corresponding acids, methylmalonic acid and propionic acid, which build up to toxic levels in the blood and tissues.[13] The accumulation of these organic acids disrupts multiple cellular processes, including:

- Mitochondrial Dysfunction: High concentrations of methylmalonic acid can inhibit succinate dehydrogenase and other components of the electron transport chain, leading to impaired energy production.[14]
- Secondary Metabolic Disturbances: The toxic metabolites can interfere with other metabolic pathways, such as the urea cycle, leading to hyperammonemia.[13]
- Neurological Damage: The brain is particularly vulnerable to the toxic effects of these
  metabolites, which can lead to neuronal cell apoptosis and the neurological complications
  often seen in MMA patients.[14]

The following diagram illustrates the affected metabolic pathway in MMA.





Click to download full resolution via product page

Figure 1: Metabolic Pathway in Methylmalonic Acidemia.

#### Mechanism of Action of mRNA-3705

mRNA-3705 is designed to overcome the genetic defect in MMA by providing a transient source of mRNA encoding the human MUT enzyme.[5] The therapeutic is composed of two key components:

- Modified mRNA: The mRNA sequence is codon-optimized for efficient translation and contains modified nucleosides to reduce immunogenicity and enhance stability.
- Lipid Nanoparticle (LNP): The mRNA is encapsulated within a proprietary LNP that protects it from degradation in the bloodstream and facilitates its uptake into target cells, primarily hepatocytes.[1][2][3][4][5][8]

Once administered intravenously, the LNPs are taken up by the cells, and the mRNA is released into the cytoplasm. The cell's translational machinery then uses the mRNA as a template to synthesize the functional MUT protein. This newly synthesized enzyme is expected to localize to the mitochondria and catalyze the conversion of methylmalonyl-CoA to succinyl-CoA, thereby restoring the metabolic pathway and reducing the levels of toxic metabolites.

The following diagram illustrates the proposed mechanism of action of mRNA-3705.





Click to download full resolution via product page

**Figure 2:** Mechanism of Action of mRNA-3705.

# Preclinical Development In Vivo Efficacy in Mouse Models of MMA

Preclinical studies were conducted in two mouse models of MMA to evaluate the efficacy and safety of mRNA-3705. These studies compared mRNA-3705 to a first-generation version of the drug, mRNA-3704. The key findings from these studies are summarized below.

Table 1: Preclinical Efficacy of mRNA-3705 in Mouse Models of MMA



| Parameter                       | Finding                                                                                                                 | Source |
|---------------------------------|-------------------------------------------------------------------------------------------------------------------------|--------|
| Hepatic MMUT Protein Expression | mRNA-3705 produced 2.1-3.4-<br>fold higher levels of hepatic<br>MMUT protein compared to<br>mRNA-3704 at the same dose. | [7]    |
| Plasma Methylmalonic Acid       | mRNA-3705 resulted in greater and more sustained reductions in plasma methylmalonic acid levels compared to mRNA-3704.  | [7]    |
| Long-term Safety and Efficacy   | Both mRNA-3705 and mRNA-<br>3704 showed long-term safety<br>and efficacy in the mouse<br>models.                        | [7]    |

These preclinical data provided a strong rationale for advancing mRNA-3705 into clinical development.[7]

## **Experimental Protocols (Representative)**

Detailed experimental protocols for the preclinical studies of mRNA-3705 are not publicly available. However, a general workflow for such studies can be inferred from standard practices in the field of mRNA therapeutics.

- Plasmid DNA Template: A linearized plasmid DNA template containing the codon-optimized human MUT gene downstream of a T7 promoter is used.
- In Vitro Transcription Reaction: The plasmid template is incubated with T7 RNA polymerase, ribonucleoside triphosphates (including a modified nucleotide like N1-methylpseudouridine), and an RNAse inhibitor in a transcription buffer.
- Purification: The resulting mRNA is purified using chromatography techniques to remove the DNA template, enzymes, and unincorporated nucleotides.

### Foundational & Exploratory





- Lipid Mixture Preparation: A mixture of lipids (an ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid) is dissolved in ethanol.
- Microfluidic Mixing: The lipid-ethanol solution and the mRNA in an aqueous buffer are rapidly
  mixed using a microfluidic device. This process leads to the self-assembly of the LNPs with
  the mRNA encapsulated inside.
- Purification and Concentration: The LNP formulation is purified and concentrated using tangential flow filtration to remove ethanol and non-encapsulated mRNA.
- Animal Models: Genetically engineered mouse models of MMA that mimic the human disease are used.
- Dosing: mRNA-3705 is administered intravenously at various dose levels.
- Sample Collection: Blood and tissue samples are collected at different time points postadministration.
- Analysis:
  - MMUT Protein Expression: Hepatic MMUT protein levels are quantified using methods like
     Western blotting or mass spectrometry.
  - Metabolite Levels: Plasma levels of methylmalonic acid and other relevant biomarkers are measured using techniques such as liquid chromatography-mass spectrometry (LC-MS).
  - Safety Assessment: General health, body weight, and clinical signs are monitored.
     Histopathological analysis of major organs is performed at the end of the study.

The following diagram outlines a general experimental workflow for the preclinical development of an mRNA therapeutic like mRNA-3705.





Click to download full resolution via product page

**Figure 3:** General Experimental Workflow for Preclinical Development.

# Clinical Development Phase 1/2 "Landmark" Study (NCT04899310)

mRNA-3705 is currently being evaluated in a global, Phase 1/2, open-label, dose-optimization study known as the "Landmark study".[4][9][11] The study is designed to assess the safety,







tolerability, pharmacokinetics, and pharmacodynamics of mRNA-3705 in participants with isolated MMA due to MUT deficiency.[4][10][11]

Table 2: Overview of the Phase 1/2 "Landmark" Study (NCT04899310)



| Aspect                | Description                                                                                                                                                                                                                                                                        | Source        |
|-----------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------|
| Official Title        | A Global, Phase 1/2, Open-<br>Label, Dose Optimization<br>Study to Evaluate the Safety,<br>Tolerability,<br>Pharmacodynamics, and<br>Pharmacokinetics of mRNA-<br>3705 in Participants with<br>Isolated Methylmalonic<br>Acidemia Due to<br>Methylmalonyl-CoA Mutase<br>Deficiency | [4][11]       |
| Study Design          | Adaptive, open-label, dose-<br>optimization and dose-<br>expansion study                                                                                                                                                                                                           | [8]           |
| Patient Population    | Individuals aged 1 year and older with a confirmed diagnosis of isolated MMA due to MUT deficiency                                                                                                                                                                                 | [4][9][11]    |
| Intervention          | mRNA-3705 administered via intravenous infusion                                                                                                                                                                                                                                    | [4][5][9][11] |
| Primary Endpoints     | Safety and tolerability                                                                                                                                                                                                                                                            | [15]          |
| Secondary Endpoints   | Pharmacokinetic parameters,<br>change in blood methylmalonic<br>acid and 2-methylcitric acid (2-<br>MC) levels                                                                                                                                                                     | [15]          |
| Exploratory Endpoints | Frequency of metabolic decompensation events (MDEs), MMA-related hospitalizations, patient-centered outcome measures                                                                                                                                                               | [15]          |



The study consists of two parts: a dose-optimization stage and a potential dose-expansion stage.[15] Participants receive multiple doses of mRNA-3705 over a treatment period, after which they may be eligible to enroll in an extension study to evaluate long-term safety and efficacy.[1]

#### **Clinical Data to Date**

As of the latest publicly available information, detailed quantitative data from the Phase 1/2 study have not been fully disclosed. However, interim safety data has been reported.

Table 3: Interim Safety Data from the Phase 1/2 Study of mRNA-3705 (as of August 25, 2023)

| Safety Outcome                 | Finding                                           | Source |
|--------------------------------|---------------------------------------------------|--------|
| Deaths                         | No deaths reported                                | [15]   |
| Discontinuations due to Safety | No discontinuations due to safety-related reasons | [15]   |

Moderna has announced that interim data from the Phase 1/2 study will be presented at the 2025 International Congress of Inborn Errors of Metabolism.[16] This presentation is expected to provide the first detailed look at the quantitative efficacy and safety of mRNA-3705 in patients.

## **Experimental Protocols (Clinical)**

The detailed protocols for the clinical assays used in the Landmark study are not publicly available. However, based on the study's endpoints, the following types of assays are being employed.

- Adverse Event Monitoring: Systematic collection of all adverse events experienced by study participants.
- Clinical Laboratory Tests: Regular monitoring of hematology, clinical chemistry, and urinalysis parameters.
- Vital Signs and Physical Examinations: Regular assessments of vital signs and overall health status.



- Quantification of mRNA-3705 in Plasma: Development and validation of an assay (likely RTqPCR-based) to measure the concentration of the MUT mRNA in plasma samples collected at various time points after dosing.
- Metabolite Quantification: Measurement of methylmalonic acid and 2-methylcitric acid levels in blood and/or urine using LC-MS/MS.
- MUT Enzyme Activity Assay: An assay to measure the activity of the MUT enzyme in a
  relevant tissue or cell type (e.g., peripheral blood mononuclear cells) could be employed,
  although this is not explicitly stated in the public study records. A common method for this is
  to measure the conversion of methylmalonyl-CoA to succinyl-CoA using HPLC or LC-MS/MS
  to quantify the product.[17][18]
- Clinical Outcome Assessment: Tracking the frequency and severity of metabolic decompensation events and MMA-related hospitalizations through patient diaries and medical record review.

#### **Future Directions**

The development of mRNA-3705 is ongoing, with several key milestones on the horizon. The presentation of interim data from the Phase 1/2 study will be a critical step in understanding the therapeutic potential of this novel treatment. Positive results would pave the way for pivotal studies and potential regulatory submission.

Furthermore, the selection of mRNA-3705 for the U.S. FDA's START (Support for Clinical Trials Advancing Rare Disease Therapeutics) pilot program is expected to accelerate its development by providing enhanced communication and guidance from the regulatory agency.[8]

#### Conclusion

mRNA-3705 represents a promising new therapeutic modality for patients with methylmalonic acidemia due to MUT deficiency. By directly addressing the underlying genetic defect, it has the potential to be a disease-modifying therapy. The preclinical data are encouraging, and the ongoing Phase 1/2 clinical trial will provide crucial insights into its safety and efficacy in humans. The successful development of mRNA-3705 would not only offer a much-needed treatment option for patients with MMA but also further validate the potential of mRNA technology for treating a wide range of genetic disorders.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. hra.nhs.uk [hra.nhs.uk]
- 2. academic.oup.com [academic.oup.com]
- 3. Events & Presentations Moderna [investors.modernatx.com]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Improved therapeutic efficacy in two mouse models of methylmalonic acidemia (MMA) using a second-generation mRNA therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Moderna's Investigational Therapeutic for Methylmalonic Acidemia (mRNA-3705) Selected by U.S. Food & Drug Administration for START Pilot Program BioSpace [biospace.com]
- 9. Trial Details [trials.modernatx.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. research.chop.edu [research.chop.edu]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. New insights into the pathophysiology of methylmalonic acidemia PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Methylmalonic acidemia: Neurodevelopment and neuroimaging [frontiersin.org]
- 15. s29.q4cdn.com [s29.q4cdn.com]
- 16. accessnewswire.com [accessnewswire.com]
- 17. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]



- 18. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of mRNA-3705: A
  Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1668667#discovery-and-development-of-mrna-3705]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com